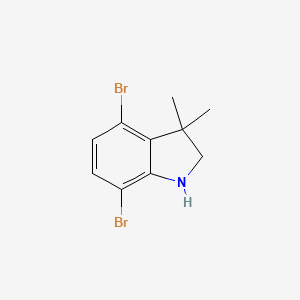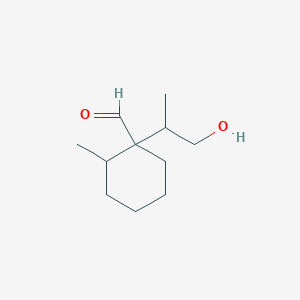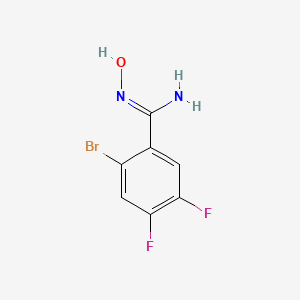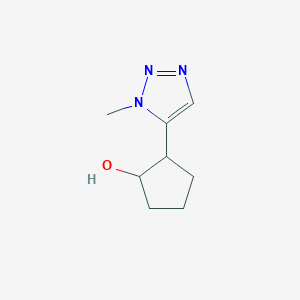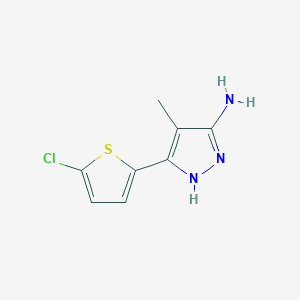![molecular formula C13H23IO B13302132 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13302132.png)
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane is an organic compound with the molecular formula C₁₃H₂₃IO It consists of a cyclohexane ring substituted with a 2-iodocyclopentyl group and an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane typically involves the reaction of 2-iodocyclopentanol with 1,1-dimethylcyclohexanol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification steps: Including distillation, recrystallization, or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides (e.g., sodium iodide), amines (e.g., ammonia), thiols (e.g., thiophenol).
Major Products Formed
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, alkanes.
Substitution products: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular targets: Binding to enzymes or receptors, altering their activity.
Pathways involved: Modulating signaling pathways or metabolic processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane
- 4-[(2-Chlorocyclopentyl)oxy]-1,1-dimethylcyclohexane
- 4-[(2-Fluorocyclopentyl)oxy]-1,1-dimethylcyclohexane
Uniqueness
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that other halogens may not, making this compound valuable for targeted applications.
Eigenschaften
Molekularformel |
C13H23IO |
|---|---|
Molekulargewicht |
322.23 g/mol |
IUPAC-Name |
4-(2-iodocyclopentyl)oxy-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C13H23IO/c1-13(2)8-6-10(7-9-13)15-12-5-3-4-11(12)14/h10-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
NPHVYQSGMILIRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)OC2CCCC2I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13302054.png)
